(4R,5S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

Description

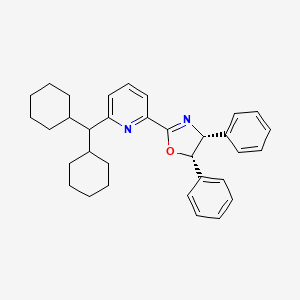

The compound (4R,5S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole (hereafter referred to as Compound A) is a chiral oxazoline-based ligand with a molecular formula of C₃₁H₃₄N₂O and a molecular weight of 450.61 g/mol . Its structure features:

- A 4,5-dihydrooxazole core with (4R,5S) stereochemistry.

- Diphenyl substituents at the 4 and 5 positions of the oxazoline ring.

- A 6-(dicyclohexylmethyl)-pyridin-2-yl group at the 2-position of the oxazoline.

Compound A is stored under inert atmosphere at 2–8°C to prevent degradation . It is primarily used in asymmetric catalysis and materials science research, though its specific applications are less documented compared to structurally related ligands.

Properties

IUPAC Name |

(4R,5S)-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O/c1-5-14-24(15-6-1)30(25-16-7-2-8-17-25)28-22-13-23-29(34-28)33-35-31(26-18-9-3-10-19-26)32(36-33)27-20-11-4-12-21-27/h3-4,9-13,18-25,30-32H,1-2,5-8,14-17H2/t31-,32+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYLWOBJBDOFGW-ZWXJPIIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=N[C@@H]([C@@H](O4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves multiple steps:

Formation of the Dihydrooxazole Ring: This step often starts with the cyclization of an amino alcohol with a carboxylic acid derivative under dehydrating conditions.

Substitution Reactions:

Final Coupling: The dicyclohexylmethyl group is introduced via a coupling reaction, often using reagents like Grignard reagents or organolithium compounds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled.

Scalability: Methods such as continuous flow synthesis might be employed to produce large quantities efficiently.

Purification: Techniques like crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyridinyl ring or other substituents.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide.

Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Catalysts: Palladium or platinum catalysts are often used in hydrogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

(4R,5S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole: has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological or inflammatory pathways.

Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe or ligand in studies involving protein-ligand interactions or cellular signaling pathways.

Mechanism of Action

The mechanism by which (4R,5S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole exerts its effects depends on its specific application:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: The compound could influence pathways related to inflammation, cell signaling, or neurotransmission.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physical Properties

The following table summarizes key structural analogs of Compound A , highlighting differences in substituents, molecular weight, and applications:

Key Observations:

- Rigidity vs. Flexibility : Bis-oxazoline ligands like Compound 6 and BD01187959 incorporate rigid linkers (pyridine or cyclopropane), which stabilize metal coordination geometries, whereas Compound A ’s single oxazoline arm may allow more flexible substrate binding .

- Electronic Effects : The trifluoromethyl group in the analog from introduces electron-withdrawing properties, contrasting with the electron-rich dicyclohexylmethyl group in Compound A .

Asymmetric Cycloadditions

- Compound 6 (C₃₅H₂₇N₃O₂) forms stable complexes with Ce(IV) and enables endo-selective nitrone cycloadditions with >90% enantiomeric excess (ee) .

- Compound A ’s larger substituents may improve substrate discrimination in similar reactions, though direct data are lacking.

Transition-Metal Catalysis

Biological Activity

(4R,5S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₃₃H₃₈N₂O

- Molecular Weight : 478.67 g/mol

- CAS Number : Not available in current databases

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The presence of the dicyclohexylmethyl group provides unique steric and electronic properties that can influence its binding affinity to enzymes and receptors. Potential mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate the activity of certain receptors, impacting signal transduction pathways.

Antimicrobial Activity

Research has indicated that oxazole derivatives exhibit antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains and fungi. The specific activity of this compound against microbial pathogens remains to be fully characterized but is hypothesized based on structural analogs.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer properties. Similar oxazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Specific studies are needed to evaluate the efficacy of this compound in various cancer models.

Case Studies

- Study on Antimicrobial Efficacy :

- Anticancer Activity Assessment :

Data Table: Summary of Biological Activities

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Various oxazoles | Inhibition of bacterial growth |

| Anticancer | Oxazole derivatives | Induction of apoptosis in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.